molecular formula C11H16N2O2S B1298766 4-(Piperidin-1-YL)benzenesulfonamide CAS No. 10338-60-0

4-(Piperidin-1-YL)benzenesulfonamide

Cat. No. B1298766
CAS RN: 10338-60-0
M. Wt: 240.32 g/mol
InChI Key: ZVFUVTSBLLDOHJ-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 10338-60-0 . Its molecular weight is 240.33 . The compound is also known by its IUPAC name, 4-(1-piperidinyl)benzenesulfonamide . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

While specific synthesis methods for “4-(Piperidin-1-YL)benzenesulfonamide” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-1-YL)benzenesulfonamide” consists of a piperidine ring attached to a benzenesulfonamide group . The InChI Code for this compound is 1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15) .


Chemical Reactions Analysis

Piperidine derivatives, including “4-(Piperidin-1-YL)benzenesulfonamide”, are known to be involved in various chemical reactions. They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

“4-(Piperidin-1-YL)benzenesulfonamide” is a compound with a molecular weight of 240.33 . The physical form of a similar compound, 4-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride, is reported to be a powder .

Scientific Research Applications

Role in Drug Designing

Piperidines, including 4-(Piperidin-1-YL)benzenesulfonamide, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Formation of Various Derivatives

4-(Piperidin-1-YL)benzenesulfonamide can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

Some derivatives of 4-(Piperidin-1-YL)benzenesulfonamide have shown potential as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antimicrobial Applications

Piperidine derivatives, including 4-(Piperidin-1-YL)benzenesulfonamide, have been utilized as antimicrobial agents . They have shown effectiveness against a variety of microbial strains.

Analgesic and Anti-inflammatory Applications

4-(Piperidin-1-YL)benzenesulfonamide and its derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation.

Antipsychotic Applications

Piperidine derivatives have also been used as antipsychotic agents . They have shown potential in the treatment of various psychiatric disorders.

Antiviral and Antimalarial Applications

Piperidine derivatives have been utilized as antiviral and antimalarial agents . They have shown effectiveness against a variety of viral and malarial strains.

Antihypertensive Applications

4-(Piperidin-1-YL)benzenesulfonamide and its derivatives have been used as antihypertensive agents . They have shown potential in the treatment of high blood pressure.

Safety and Hazards

The safety data sheet for “4-(Piperidin-1-YL)benzenesulfonamide” indicates that it should be handled with care . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Piperidine derivatives, including “4-(Piperidin-1-YL)benzenesulfonamide”, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFUVTSBLLDOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352767
Record name Benzenesulfonamide, 4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-YL)benzenesulfonamide

CAS RN

10338-60-0
Record name Benzenesulfonamide, 4-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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